N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine
Description
Properties
Molecular Formula |
C13H12ClNO3 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]acetic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-1-2-9(6-10)12-5-4-11(18-12)7-15-8-13(16)17/h1-6,15H,7-8H2,(H,16,17) |
InChI Key |
BRDDOQXDSXEDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 5-(3-Chlorophenyl)furan-2-carbaldehyde
Principle : The aldehyde group in 5-(3-chlorophenyl)furan-2-carbaldehyde () reacts with glycine’s amine to form an imine intermediate, which is reduced to the secondary amine.
Procedure :
- Aldehyde Synthesis : 5-(3-Chlorophenyl)furan-2-carbaldehyde is prepared via Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with 3-chlorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture (80°C, 12 hr).
- Reductive Amination :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldehyde synthesis | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65–75 | |
| Reductive amination | NaBH₃CN, MeOH, 0°C → rt | 50–60 |
Advantages : Mild conditions; avoids protecting groups.
Challenges : Competing reduction of the furan ring; requires strict pH control.
Nucleophilic Substitution of Bromomethylfuran with Glycine
Principle : A bromomethylfuran intermediate reacts with glycine’s amine via SN2 mechanism.
Procedure :
- Bromomethylfuran Synthesis :
- Alkylation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alcohol synthesis | NaBH₄, EtOH, 0°C | 85–90 | |
| Bromination | PBr₃, CH₂Cl₂, 0°C | 70–75 | |
| Alkylation | K₂CO₃, DMF, 60°C | 60–65 |
Advantages : High regioselectivity; scalable.
Challenges : Handling PBr₃; potential over-alkylation.
Mitsunobu Reaction with Furan Methanol and Protected Glycine
Principle : Mitsunobu reaction couples 5-(3-chlorophenyl)furan-2-methanol with N-protected glycine.
Procedure :
- Protection : Protect glycine’s amine as Boc-glycine using Boc₂O in THF/water (rt, 2 hr).
- Mitsunobu Reaction :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Protection | Boc₂O, THF/H₂O | 90–95 | |
| Mitsunobu | DIAD, PPh₃, THF | 70–75 | |
| Deprotection | TFA/DCM | 95–98 |
Advantages : High stereochemical control; avoids harsh reductants.
Challenges : Cost of reagents (DIAD, PPh₃); multi-step synthesis.
Coupling of Furan Methylamine with Glycine Derivative
Principle : Amide bond formation between furan methylamine and a glycine derivative.
Procedure :
- Methylamine Synthesis : Reduce 5-(3-chlorophenyl)furan-2-carbaldehyde to furan methylamine via reductive amination with NH₃ and NaBH₃CN.
- Coupling : Activate glycine’s carboxyl group as an NHS ester (EDC/NHS, DCM, rt), then react with furan methylamine (1.2 eq) in DMF (rt, 6 hr).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methylamine synthesis | NaBH₃CN, NH₃, MeOH | 55–60 | |
| NHS ester formation | EDC, NHS, DCM | 80–85 | |
| Amide coupling | DMF, rt | 75–80 |
Advantages : Straightforward amide bond formation.
Challenges : Requires anhydrous conditions; intermediate instability.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Reductive amination | 50–60 | 90–95 | Moderate | Low |
| Nucleophilic substitution | 60–65 | 85–90 | High | Medium |
| Mitsunobu | 70–75 | 95–98 | Low | High |
| Amide coupling | 75–80 | 85–90 | High | Medium |
Optimal Route : For large-scale synthesis, Method 2 (Nucleophilic substitution) balances yield and cost. For high purity, Method 3 (Mitsunobu) is preferred despite higher costs.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)
Structural Similarities :
Key Differences :
- Core Structure : LMM5/LMM11 are oxadiazoles, whereas the target compound is a glycine-furan hybrid.
- Functional Groups : LMM5/LMM11 feature sulfamoyl and benzamide groups, absent in the target compound.
- Biological Activity : LMM5/LMM11 inhibit thioredoxin reductase in Candida albicans . The target compound’s activity remains uncharacterized in the evidence.
Vadadustat (Pyridine-Based Glycine Derivative)
Structural Similarities :
Key Differences :
Ranitidine-Related Compounds (Furan Derivatives)
Structural Similarities :
- Ranitidine derivatives, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide, share a furan core with aminoalkyl or sulphanyl substituents .
Key Differences :
Pesticide Compounds (Cyprofuram and Flutolanil)
Structural Similarities :
Key Differences :
- Core Structure : Cyprofuram’s tetrahydrofuran contrasts with the aromatic furan in the target compound.
Comparative Data Table
Biological Activity
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}glycine is a compound of interest due to its potential biological activities, particularly as an agonist at glycine receptors and its implications in various neurological conditions. This article provides an overview of its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Synthesis
The compound this compound features a furan ring substituted with a chlorophenyl group, which is linked to a glycine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
1. Glycine Receptor Agonism
Research indicates that derivatives of this compound exhibit agonist activity at glycine receptors, particularly the NMDA receptor subtypes. The biological activity is characterized by:
- Potency and Efficacy : The compound's potency varies across different NMDA receptor subtypes, with some derivatives demonstrating high efficacy (EC50 values in the low micromolar range) at GluN1/2C receptors while being inactive at others like GluN1/2B .
- Mechanism of Action : The agonistic action is believed to involve binding at the glycine site, which is crucial for NMDA receptor activation. This mechanism suggests potential therapeutic applications in conditions where NMDA receptor modulation is beneficial, such as in neurodegenerative diseases and psychiatric disorders.
2. Pharmacological Evaluation
The pharmacological properties of this compound derivatives have been evaluated using two-electrode voltage-clamp (TEVC) techniques on recombinant NMDA receptor subtypes expressed in Xenopus oocytes. Key findings include:
| Compound | NMDA Receptor Subtype | EC50 (µM) | Agonist Efficacy (%) |
|---|---|---|---|
| 8p | GluN1/2C | 0.074 | 28 |
| 8h | GluN1/2C | Not specified | 57 |
These results indicate that while some derivatives act as partial agonists, others may inhibit glycine responses at certain receptor subtypes, highlighting their complex pharmacological profiles .
3. Therapeutic Implications
The modulation of NMDA receptors by this compound derivatives presents several therapeutic avenues:
- Neurological Disorders : Given the role of NMDA receptors in synaptic plasticity and memory function, these compounds could be explored for their potential in treating conditions like Alzheimer's disease, schizophrenia, and depression.
- Pain Management : The ability to modulate glycine receptors may also extend to analgesic applications, particularly in neuropathic pain management where NMDA receptor overactivity is implicated.
Case Studies and Research Findings
Several studies have demonstrated the biological activity of compounds similar to this compound:
- Study on Glycine Site Agonists :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
